molecular formula C14H13N5OS B2957457 2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2198576-36-0

2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2957457
CAS No.: 2198576-36-0
M. Wt: 299.35
InChI Key: VWILFRTVFPJKQK-UHFFFAOYSA-N
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Description

The compound 2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one is a heterocyclic molecule featuring a fused thienopyrimidine core, an azetidine ring, and a dihydropyridazinone moiety. Thienopyrimidine derivatives are known for their structural similarity to purines, enabling interactions with biological targets such as kinases and enzymes involved in nucleotide metabolism .

Properties

IUPAC Name

2-[(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS/c20-12-2-1-4-17-19(12)8-10-6-18(7-10)14-13-11(3-5-21-13)15-9-16-14/h1-5,9-10H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWILFRTVFPJKQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC3=C2SC=C3)CN4C(=O)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula: C₁₃H₁₅N₅OS
  • Molecular Weight: 289.36 g/mol
  • CAS Number: 2741907-16-2

Biological Activity Overview

The biological activity of thieno[3,2-d]pyrimidine derivatives has been widely studied, particularly for their antiproliferative and antimicrobial properties. Research indicates that modifications to the thieno[3,2-d]pyrimidine core can significantly influence the biological activity of these compounds.

Antiproliferative Activity

A notable study examined the antiproliferative effects of halogenated thieno[3,2-d]pyrimidines against various cancer cell lines. The results demonstrated that certain compounds induced apoptosis in leukemia L1210 cells and showed selective activity against several fungal strains .

CompoundCell LineIC50 (µM)Mechanism
Compound 1L12100.37Apoptosis induction
Compound 2HeLa0.73Cell cycle arrest

Antimicrobial Activity

In addition to anticancer properties, thieno[3,2-d]pyrimidine derivatives have shown antimicrobial activity. A structure-activity relationship study indicated that compounds with specific substitutions exhibited selective antifungal effects, suggesting potential therapeutic applications in treating fungal infections.

The mechanisms underlying the biological activities of thieno[3,2-d]pyrimidines are not fully elucidated but are believed to involve interactions with key molecular targets:

  • Enzyme Inhibition: Many thieno[3,2-d]pyrimidines act as enzyme inhibitors, which can disrupt metabolic pathways in cancer cells.
  • Receptor Modulation: These compounds may interact with various receptors involved in cell signaling pathways that regulate proliferation and apoptosis.

Case Studies

Several studies have highlighted the efficacy of thieno[3,2-d]pyrimidine derivatives in preclinical models:

  • Study on Anticancer Activity: A study published in Bioorganic and Medicinal Chemistry reported that a series of thieno[3,2-d]pyrimidines exhibited potent anticancer activity against multiple cancer cell lines, with one compound demonstrating an IC50 value significantly lower than standard chemotherapeutics .
  • Antifungal Activity Evaluation: Another research effort focused on evaluating the antifungal properties of modified thieno[3,2-d]pyrimidines against clinical isolates of fungi. The results indicated promising activity against resistant strains .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs include:

Thieno[2,3-d]pyrimidin-4(3H)-ones (e.g., compounds from ): These lack the azetidine-dihydropyridazinone side chain but share the thienopyrimidine core. Substitutions at positions 2 and 3 (e.g., aromatic aldehydes or benzylamine derivatives) modulate biological activity, such as selective cytotoxicity against cancer cell lines (e.g., IC₅₀ values of 1.2–8.7 µM in PC-3 and MCF-7 cells) .

Pyrido[2,3-d]pyrimidin-4(1H)-ones (e.g., compound 3 in ): These replace the thiophene ring with a pyridine moiety. Such derivatives exhibit antimicrobial activity, with MIC values ranging from 8–64 µg/mL against Staphylococcus aureus and Escherichia coli .

8-Substituted pyrido[3,4-d]pyrimidin-4(3H)-ones (e.g., compound 50e in ): These feature piperidine or pyrazole substituents, enhancing cellular permeability and kinase inhibition (e.g., nanomolar IC₅₀ against EGFR mutants) .

Structural Differentiation of the Target Compound :

  • The dihydropyridazinone group introduces hydrogen-bonding capacity absent in simpler thienopyrimidinones, which may improve solubility or target engagement .
Physicochemical Properties
  • Solubility: Thienopyrimidinones with polar substituents (e.g., dihydropyridazinone) typically exhibit improved aqueous solubility compared to nonpolar analogs (e.g., vs. 4).
  • Metabolic Stability : The azetidine ring may reduce metabolic degradation compared to larger N-heterocycles (e.g., piperidine in ) .

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